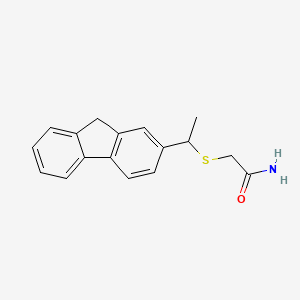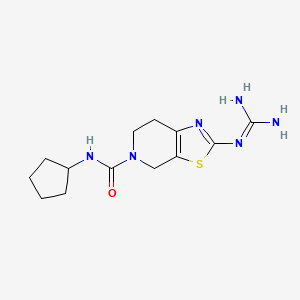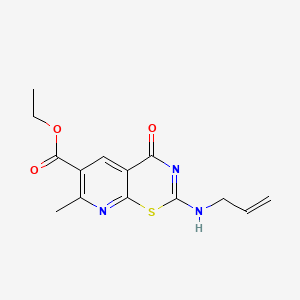
4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines pyridine, thiazine, and carboxylic acid functionalities, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Thiazine Ring Formation: The thiazine ring can be constructed via cyclization reactions involving sulfur-containing reagents.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Esterification: Conversion of the carboxylic acid to its ethyl ester form using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrido(3,2-e)-1,3-thiazine Derivatives: Compounds with similar core structures but different substituents.
Carboxylic Acid Esters: Compounds with similar ester functionalities but different ring systems.
Uniqueness
The uniqueness of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester lies in its combination of pyridine, thiazine, and carboxylic acid functionalities
Eigenschaften
CAS-Nummer |
81960-08-9 |
|---|---|
Molekularformel |
C14H15N3O3S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
ethyl 7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-4-6-15-14-17-11(18)10-7-9(13(19)20-5-2)8(3)16-12(10)21-14/h4,7H,1,5-6H2,2-3H3,(H,15,17,18) |
InChI-Schlüssel |
CISUIQAESGTLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


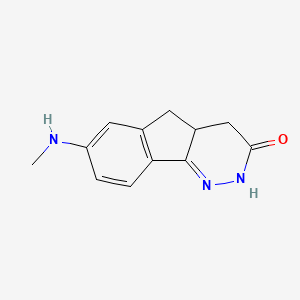
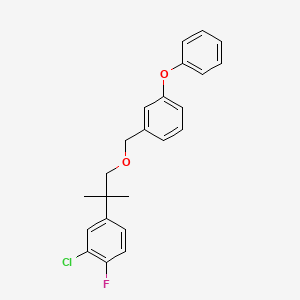
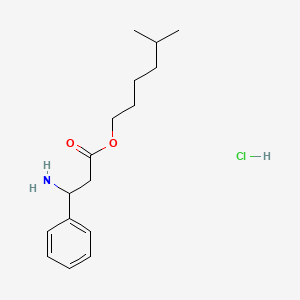
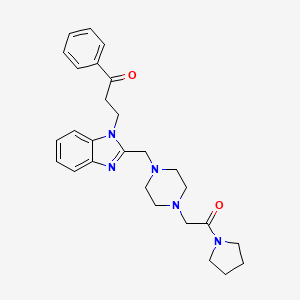

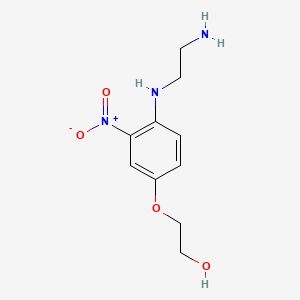
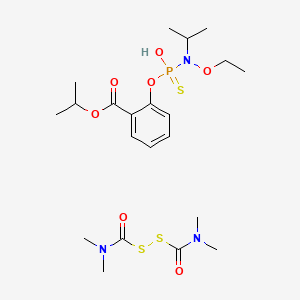


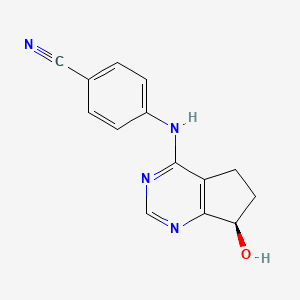
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

